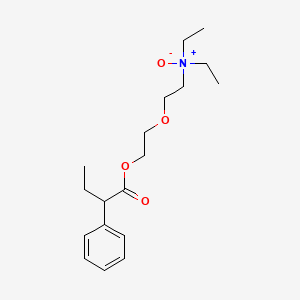
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is a chemical compound known for its diverse applications in scientific research. It is also referred to as Butamirate-N-Oxide Impurity. The molecular formula of this compound is C18H29NO4, and it has a molecular weight of 323.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the oxidation of the amine to form the oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its amine form.
Substitution: The ester and amine groups can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will revert the compound to its amine form .
Scientific Research Applications
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: The compound finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity and influence cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine: The non-oxidized form of the compound.
2-Phenylbutanoic Acid: A precursor in the synthesis of the compound.
Ethylene Glycol: Another precursor used in the synthesis
Uniqueness
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is unique due to its specific structural features and the presence of both ester and amine oxide functional groups. These features contribute to its diverse reactivity and wide range of applications in scientific research .
Properties
Molecular Formula |
C18H29NO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(2-phenylbutanoyloxy)ethoxy]ethanamine oxide |
InChI |
InChI=1S/C18H29NO4/c1-4-17(16-10-8-7-9-11-16)18(20)23-15-14-22-13-12-19(21,5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 |
InChI Key |
WAFKZNPBCDOLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















